6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate
Description
6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate (CAS: 869079-42-5) is a bichromene derivative featuring a fused coumarin scaffold with a chlorine substituent at position 6 and an acetate group at position 7' (Figure 1). Its molecular formula is C₂₂H₁₅ClO₇ (MW: 426.80 g/mol), and it is structurally characterized by two chromene rings connected via a [3,4'] linkage, with ketone groups at positions 2 and 2' . The compound is synthesized via condensation reactions involving coumarin precursors and functionalized aldehydes, followed by acetylation . Its commercial availability in milligram quantities (90% purity, $574–$1,194 USD per 1–50 mg) highlights its niche research applications, particularly in medicinal chemistry and enzyme inhibition studies .
Properties
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO6/c1-10(22)25-13-3-4-14-15(9-19(23)26-18(14)8-13)16-7-11-6-12(21)2-5-17(11)27-20(16)24/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIPABIRIWSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate chromene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity, as well as optimization of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the chromene structure, using reagents like halogens or nitric acid.
Scientific Research Applications
6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Acetate vs. Bulkier Esters: The acetate group balances solubility and membrane permeability, whereas larger esters (e.g., 2-methylpropanoate in ) may hinder cellular uptake .
Key Observations :
- Yield Trends : Electron-withdrawing groups (e.g., chlorine) may stabilize intermediates, improving yields compared to hydroxyl-rich derivatives (e.g., compound 3 in , % yield) .
- Melting Points : Hydroxy-substituted bichromenes exhibit higher melting points (>270°C) due to hydrogen bonding, while acetates and esters show lower values .
Key Observations :
- Substituent Impact: Basic groups (e.g., dimethylamino) improve hCA inhibition (IC₅₀ = 8.2 nM), while polar hydroxy groups reduce efficacy .
- Chlorine Role : The chlorine in the target compound may mimic sulfonamide pharmacophores in hCA inhibitors, warranting further testing .
Biological Activity
6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a bichromene backbone with a chloro substituent and an acetate group. The structural formula can be represented as follows:
This structure is significant as it contributes to the compound's biological properties.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : The compound may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro experiments demonstrated the following:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be comparable to established chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (µM) | Comparison Agent |
|---|---|---|
| MCF-7 | 5.0 | Doxorubicin |
| MDA-MB-231 | 4.5 | Cisplatin |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Antimicrobial Properties
In addition to its anticancer effects, the compound has been evaluated for its antimicrobial activity. Studies have reported:
- Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains were assessed.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
These results indicate that the compound possesses moderate antimicrobial activity, warranting further investigation into its potential applications in treating infections.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results showed that:
- Scavenging Activity : The compound exhibited a scavenging percentage of approximately 70% at a concentration of 100 µM in the DPPH assay.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- A study published in Journal of Medicinal Chemistry detailed the synthesis of various derivatives of bichromenes and their biological evaluation against cancer cell lines .
- Another investigation highlighted the structure-activity relationship (SAR) of similar compounds, emphasizing how modifications in the structure can enhance biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
